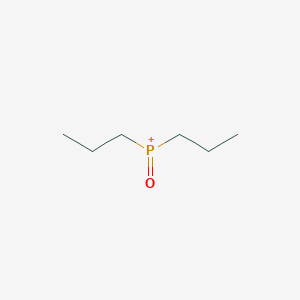

Di-n-propylphosphine oxide

CAS No.: 27443-18-1

Cat. No.: VC8260992

Molecular Formula: C6H14OP+

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27443-18-1 |

|---|---|

| Molecular Formula | C6H14OP+ |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | oxo(dipropyl)phosphanium |

| Standard InChI | InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 |

| Standard InChI Key | GJAZWIIHUOZNCC-UHFFFAOYSA-N |

| SMILES | CCC[P+](=O)CCC |

| Canonical SMILES | CCC[P+](=O)CCC |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of di--propylphosphine oxide typically involves two steps:

-

Formation of di--propylphosphine:

-

A common method involves the reaction of phosphine () with propene in the presence of a radical initiator. For example, the patent CN105315305A describes a green synthesis route using water as a solvent and a water-soluble organic initiator (e.g., azo compounds) at 40–150°C and 0.1–6 MPa pressure. This method avoids toxic solvents and achieves yields up to 90% for analogous alkyl phosphines.

-

Alternative approaches include the reduction of di--propylphosphine oxide precursors or ligand substitution reactions .

-

-

Oxidation to the phosphine oxide:

Structural Analysis

-

NMR Spectroscopy:

-

Crystallography: Linear alkyl chains in di--propylphosphine oxide favor a staggered conformation, reducing steric hindrance compared to branched analogs .

Physicochemical Properties

Applications

Catalysis

Di--propylphosphine oxide serves as a precursor for:

-

Ligands in transition-metal catalysis: Its P=O group can coordinate to metals like palladium and nickel, enabling cross-coupling reactions .

-

Asymmetric synthesis: Chiral SPOs are resolved via crystallization with spiro-TADDOL, achieving enantiomeric excesses >98% .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume